molecular formula C10H9NO2 B1584734 3-(4-Methoxyphenyl)-3-oxopropanenitrile CAS No. 3672-47-7

3-(4-Methoxyphenyl)-3-oxopropanenitrile

Cat. No. B1584734
Key on ui cas rn: 3672-47-7
M. Wt: 175.18 g/mol
InChI Key: IKEPUFCALLUUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653476B2

Procedure details

To a solution of methyl 4-methoxybenzoate (7.2 kg) in dimethyl sulfoxide (21.6 L) were added sodium methoide (3.046 kg) and acetonitrile (2.135 kg) and the mixture was stirred at 110° C. for 2 hours. Then, water (10.83 L) was added dropwise thereto at 15° C. or lower and further acetonitrile (14.4L) was added to the mixture. Then, 6 N HCl was added thereto to adjust to pH 7.9 and the mixture was extracted with ethyl acetate (72L). The aqueous layer was further extracted with ethyl acetate (36.32 L). The organic layers were combined and concentrated until the content became 17.39 kg. Methanol (17.84 L) was added thereto and water (17.84 L) was added dropwise. Then, the mixture was stirred at 5° C. for 1 hours and crystals deposited were filtered off and washed with methanol-water (1:1) to obtain the titled compound '6.40 kg, 82.7 g). 1H-NMR (CDCl3) δ:3.90 (3H, s), 4.03 (2H, s), 6.98 (2H, d, J=11.25 Hz), 7.50 (2H, d, J=11.25 Hz).
Quantity
7.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.135 kg
Type
reactant
Reaction Step One
Quantity
21.6 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.4 L
Type
reactant
Reaction Step Three
Name
Quantity
10.83 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=O)=[CH:5][CH:4]=1.[Na].Cl.[C:15](#[N:17])[CH3:16]>CS(C)=O.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([CH2:16][C:15]#[N:17])=[O:9])=[CH:11][CH:12]=1 |^1:12|

Inputs

Step One
Name
Quantity
7.2 kg
Type
reactant
Smiles
COC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
2.135 kg
Type
reactant
Smiles
C(C)#N
Name
Quantity
21.6 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
14.4 L
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
10.83 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (72L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (36.32 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the content
ADDITION
Type
ADDITION
Details
Methanol (17.84 L) was added
ADDITION
Type
ADDITION
Details
water (17.84 L) was added dropwise
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at 5° C. for 1 hours
Duration
1 h
FILTRATION
Type
FILTRATION
Details
crystals deposited were filtered off
WASH
Type
WASH
Details
washed with methanol-water (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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